2h-Isoxazolo[5,4-b]pyrrolo[3,4-d]pyridine
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Overview
Description
2H-Isoxazolo[5,4-b]pyrrolo[3,4-d]pyridine is a heterocyclic compound characterized by its unique fused ring structure. This compound has garnered significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemistry, and materials science. The compound’s structure consists of an isoxazole ring fused to a pyrrolo-pyridine system, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 2H-Isoxazolo[5,4-b]pyrrolo[3,4-d]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-aminoisoxazoles with 1,3-dielectrophiles. For instance, 5-amino-3-methylisoxazole can be reacted with Mannich bases in pyridine under reflux conditions to yield substituted isoxazolopyridines . Another approach involves the recyclization of 4-acyl-1H-pyrrole-2,3-diones with isoxazole to form α-ketoamides . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2H-Isoxazolo[5,4-b]pyrrolo[3,4-d]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield corresponding oxides, while reduction can produce reduced derivatives with altered electronic properties .
Scientific Research Applications
2H-Isoxazolo[5,4-b]pyrrolo[3,4-d]pyridine has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential antitumor activity and other pharmacological properties . The compound’s unique structure allows it to interact with various biological targets, making it a promising candidate for drug development. In agrochemistry, derivatives of this compound have shown pesticidal activity and can act as herbicide antidotes . Additionally, the compound’s electronic properties make it suitable for use in materials science, particularly in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2H-Isoxazolo[5,4-b]pyrrolo[3,4-d]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antitumor activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
2H-Isoxazolo[5,4-b]pyrrolo[3,4-d]pyridine can be compared with other similar heterocyclic compounds, such as pyrazolo[3,4-b]pyridines and isoxazolo[4,5-b]pyridines . These compounds share similar fused ring structures but differ in the specific arrangement and types of rings involved. The unique structure of this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications. Similar compounds include 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines, which have been extensively studied for their biomedical applications .
Biological Activity
2H-Isoxazolo[5,4-b]pyrrolo[3,4-d]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, including anticancer and antimicrobial properties, alongside relevant research findings and case studies.
Structural Characteristics
The compound features a unique bicyclic structure combining an isoxazole and a pyrrolo-pyridine moiety. This structural complexity allows for various substitutions that can significantly influence its biological activity. The presence of nitrogen atoms in both rings enhances its potential as a pharmacologically active agent, making it a subject of extensive research.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT-116) and prostate cancer (PC3). For instance, certain derivatives demonstrated IC50 values as low as 5.0 µM against HCT-116 cells, indicating strong anticancer potential compared to standard treatments like 5-fluorouracil .
- Antimicrobial Properties : The compound also displays notable antibacterial and antifungal activities. For example, it has been reported to have minimum inhibitory concentrations (MIC) below 6.2 µg/mL against Candida parapsilosis, showcasing its potential as an antifungal agent .
Anticancer Studies
A study evaluated the cytotoxic properties of various derivatives of this compound against HCT-116 and PC3 cell lines. The results indicated:
Compound | IC50 (µM) | Activity Level |
---|---|---|
5 | 5.0 | Very Strong |
11 | 8.2 | Very Strong |
14 | 4.4 | Very Strong |
Control (5-FU) | 5.2 | Reference |
Most compounds exhibited selective toxicity towards cancer cells with minimal effects on normal cells (WI-38), suggesting their potential for targeted cancer therapy .
Antimicrobial Evaluation
Another study focused on the antimicrobial efficacy of isoxazolo derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed:
Compound | MIC (µg/mL) | Activity Level |
---|---|---|
A | 3.125 | Strong |
B | 12.5 | Moderate |
Control (Ciprofloxacin) | 2 | Reference |
The results highlighted the compound's potential in developing new antibacterial agents amid rising antibiotic resistance .
The biological activity of this compound is attributed to its ability to interact with various biological targets through hydrogen bonding and π-π interactions due to its nitrogen-rich structure. This interaction profile facilitates the modulation of key signaling pathways involved in cell proliferation and apoptosis.
Properties
CAS No. |
407624-71-9 |
---|---|
Molecular Formula |
C8H5N3O |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
5-oxa-4,7,11-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,6,8,10-pentaene |
InChI |
InChI=1S/C8H5N3O/c1-5-2-10-8-7(4-11-12-8)6(5)3-9-1/h1-4,11H |
InChI Key |
IHJLTXDXFDPGSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C3=CN=CC3=CN=C2ON1 |
Origin of Product |
United States |
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